molecular formula C4H6O3S2 B3051075 1,2-Dithiolane-4-carboxylic acid, 1-oxide CAS No. 3083-96-3

1,2-Dithiolane-4-carboxylic acid, 1-oxide

Cat. No. B3051075
CAS RN: 3083-96-3
M. Wt: 166.2 g/mol
InChI Key: WKCDMZVXQHXDPX-UHFFFAOYSA-N
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Description

1,2-Dithiolane-4-carboxylic acid, 1-oxide (also known as asparagusic acid ) is a naturally occurring compound found in asparagus . It is responsible for the distinctive urine odor produced after consuming this vegetable . Asparagusic acid has drawn scientific interest due to its potential biological activities.


Molecular Structure Analysis

The molecular formula of 1,2-dithiolane-4-carboxylic acid, 1-oxide is C₄H₆O₃S₂ . Its structure features a 1,2-dithiolane ring with a carboxylic acid group and an oxygen atom. The presence of the dithiolane moiety suggests potential reactivity and biological interactions.

Scientific Research Applications

1. Biological Properties and Metabolism

1,2-Dithiolane-4-carboxylic acid, a derivative of asparagusic acid, exhibits unique biological properties due to the presence of two adjacent sulfur atoms. This structure enhances its chemical reactivity, allowing it to potentially substitute for α-lipoic acid in α-keto-acid oxidation systems. It is also linked to the production of odorous urine following asparagus ingestion, highlighting its role in human metabolism and food chemistry (Mitchell & Waring, 2014).

2. Role in Peptide Chemistry

The 1,2-dithiolane ring system, including 4-amino-1,2-dithiolane-4-carboxylic acid, plays a significant role in peptide chemistry due to its biological functions and specific chemical reactivity. Research in this area has explored the synthesis, conformation, and bioactivity of peptides containing this ring system, demonstrating its potential in the development of novel bioactive compounds (Morera et al., 2002).

3. Material Design and Hydrogels

Dithiolane-containing polymers have been used to construct responsive and dynamic networks in material science. Detailed studies on the self-assembly, gelation behavior, and properties of hydrogels derived from dithiolanes underscore their potential in creating adaptable, dynamic, and self-healing materials (Zhang & Waymouth, 2017).

4. Photooxidation and Metal Complexes

The photooxidation of dithiolanes and their interaction with metals have been studied, revealing the production of various derivatives under specific conditions. This research is important for understanding the chemical properties of dithiolanes and their potential applications in coordination chemistry and photoreactivity (Weigand et al., 1994).

5. Stereoselective Oxidation

Research on the stereoselectivity of oxidation of dithiolanes, such as 1,2-dithiolan-3-ones, has been conducted. This has implications in organic chemistry and synthesis, particularly in understanding and controlling the formation of specific stereoisomers during chemical reactions (Carey et al., 1981).

properties

IUPAC Name

1-oxodithiolane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S2/c5-4(6)3-1-8-9(7)2-3/h3H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCDMZVXQHXDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953031
Record name 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dithiolane-4-carboxylic acid, 1-oxide

CAS RN

3083-96-3
Record name 1,2-Dithiolane-4-carboxylic acid, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiolane-4-carboxylic acid, 1-oxide
Reactant of Route 2
1,2-Dithiolane-4-carboxylic acid, 1-oxide
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1,2-Dithiolane-4-carboxylic acid, 1-oxide
Reactant of Route 4
1,2-Dithiolane-4-carboxylic acid, 1-oxide
Reactant of Route 5
1,2-Dithiolane-4-carboxylic acid, 1-oxide
Reactant of Route 6
1,2-Dithiolane-4-carboxylic acid, 1-oxide

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